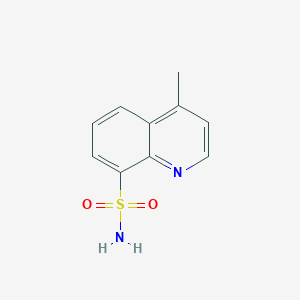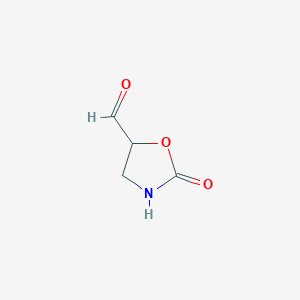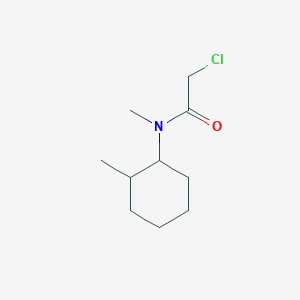
4-Metilquinolina-8-sulfonamida
Descripción general
Descripción
4-Methylquinoline-8-sulfonamide, also known as 4-MQS, is a chemical compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 222.27 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methylquinoline-8-sulfonamide consists of a quinoline ring with a methyl group at the 4th position and a sulfonamide group at the 8th position . The InChI code for this compound is 1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14) .Physical And Chemical Properties Analysis
4-Methylquinoline-8-sulfonamide is a powder with a molecular weight of 222.27 g/mol . It is stored at room temperature .Mecanismo De Acción
Target of Action
4-Methylquinoline-8-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets for sulfonamides.
Mode of Action
Sulfonamides, including 4-Methylquinoline-8-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways. Folic acid is a key component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, sulfonamides indirectly inhibit DNA synthesis, affecting the growth and multiplication of bacteria .
Pharmacokinetics
They are primarily excreted by the kidneys .
Result of Action
The result of the action of 4-Methylquinoline-8-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the multiplication of bacteria, leading to their eventual death .
Action Environment
The action of 4-Methylquinoline-8-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other drugs can affect its action through drug-drug interactions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Methylquinoline-8-sulfonamide in lab experiments is its high bioactivity. This compound has been found to have significant effects on cellular processes, making it an ideal compound for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes.
However, there are also limitations to using 4-Methylquinoline-8-sulfonamide in lab experiments. One of the major limitations is its potential toxicity. This compound has been found to be toxic at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on various biological systems.
Direcciones Futuras
There are numerous future directions for research on 4-Methylquinoline-8-sulfonamide. One potential direction is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Furthermore, there is significant potential for the development of new therapeutic agents based on the properties of this compound. Finally, the use of 4-Methylquinoline-8-sulfonamide in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Aplicaciones Científicas De Investigación
Síntesis de compuestos organosulfurados
Los sulfonimidatos, una clase de compuestos organosulfurados, se han utilizado como precursores para polímeros, candidatos a fármacos sulfoximina y sulfonimidamida, y como reactivos de transferencia de alquilo . La 4-Metilquinolina-8-sulfonamida, como sulfonamida, podría utilizarse potencialmente en la síntesis de estos compuestos.
Bloques de construcción para compuestos alternativos de azufre(VI)
Los sulfonimidatos se han utilizado como reactivos de transferencia de alquilo para ácidos, alcoholes y fenoles . Como sulfonamida, la this compound podría utilizarse como bloque de construcción para acceder a compuestos alternativos de azufre(VI).
Actividad anti-anhidrasa carbónica
Las sulfonamidas exhiben actividad anti-anhidrasa carbónica in vivo . Esto sugiere que la this compound podría utilizarse potencialmente en investigaciones relacionadas con los inhibidores de la anhidrasa carbónica.
Actividad anti-dihidroptoroato sintetasa
Las sulfonamidas también exhiben actividad anti-dihidroptoroato sintetasa . Esto indica que la this compound podría utilizarse en investigaciones relacionadas con los inhibidores de la dihidroptoroato sintetasa.
Tratamiento de diversos estados patológicos
Las sulfonamidas desempeñan un papel en el tratamiento de una amplia gama de estados patológicos como la diuresis, la hipoglucemia, la tiroiditis, la inflamación y el glaucoma . Esto sugiere que la this compound podría utilizarse potencialmente en investigaciones relacionadas con estas enfermedades.
Propiedades de química medicinal
La quinolina y sus derivados se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de biorrespuestas . Como derivado de la quinolina, la this compound podría utilizarse en investigaciones relacionadas con el descubrimiento de fármacos.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Methylquinoline-8-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide functional group. Sulfonamides are known for their ability to inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway . This inhibition prevents the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication and cell division . Additionally, 4-Methylquinoline-8-sulfonamide interacts with various proteins and enzymes, exhibiting antibacterial properties by hindering bacterial growth and proliferation .
Cellular Effects
4-Methylquinoline-8-sulfonamide has been observed to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound’s antibacterial properties result in the inhibition of bacterial cell division, making it bacteriostatic rather than bactericidal . This effect is achieved by preventing the synthesis of essential biomolecules, thereby hindering bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of 4-Methylquinoline-8-sulfonamide involves its interaction with specific enzymes and proteins. The compound binds to the active site of dihydropteroate synthetase, inhibiting its activity and preventing the synthesis of dihydrofolic acid . This inhibition leads to a decrease in tetrahydrofolate levels, which is essential for DNA synthesis and cell division . Additionally, 4-Methylquinoline-8-sulfonamide may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylquinoline-8-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Long-term exposure to 4-Methylquinoline-8-sulfonamide may result in adaptive responses in bacterial cells, including the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of 4-Methylquinoline-8-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypersensitivity reactions have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methylquinoline-8-sulfonamide is involved in metabolic pathways related to its sulfonamide functional group. The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-Methylquinoline-8-sulfonamide, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 4-Methylquinoline-8-sulfonamide within cells and tissues are influenced by its physicochemical properties . The compound is transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins and transporters facilitate its distribution to various tissues, where it accumulates based on its affinity for specific cellular components . This distribution pattern affects the compound’s therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Methylquinoline-8-sulfonamide is determined by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it exerts its antibacterial effects by inhibiting enzyme activity . Additionally, post-translational modifications and targeting signals may direct 4-Methylquinoline-8-sulfonamide to specific cellular compartments, influencing its activity and function .
Propiedades
IUPAC Name |
4-methylquinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJGWOBSVYACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300405 | |
| Record name | 8-Quinolinesulfonamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315366-10-9 | |
| Record name | 8-Quinolinesulfonamide, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)

![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)



![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1464009.png)